3-Amino-3-(furan-3-yl)propanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-amino-3-(furan-3-yl)propanamide |
InChI |
InChI=1S/C7H10N2O2/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H2,9,10) |
InChI Key |
YUNCSKKLFKXBIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C(CC(=O)N)N |
Origin of Product |
United States |
Mechanistic Investigations into the Formation and Reactivity of 3 Amino 3 Furan 3 Yl Propanamide
Identification and Characterization of Reaction Intermediates
The elucidation of the precise pathway through which 3-Amino-3-(furan-3-yl)propanamide is formed and undergoes further reactions is contingent upon the successful identification and structural characterization of any reaction intermediates. These transient species, which exist for only fleeting moments, are the pivotal link between reactants and products. rsc.orgeditverse.com Their low concentration and short lifetimes make their study exceptionally challenging, necessitating the use of highly specialized and sensitive analytical methods. nih.gov A detailed understanding of these intermediates provides deep insight into the reaction mechanism, enabling optimization of reaction conditions and control over product distribution. editverse.com
Advanced Spectroscopic Methods for Transient Species
To observe and characterize fleeting intermediates in real-time, chemists turn to a suite of advanced spectroscopic techniques. brainyjuice.comresearchgate.net These methods are designed to capture structural and dynamic information on very short timescales, providing a molecular-level "snapshot" of the reaction as it progresses. brainyjuice.comnumberanalytics.com
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. researchgate.nettoukach.ru For a molecule like this compound, standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments would confirm the final structure. However, to study the mechanism of its formation, Dynamic NMR (DNMR) techniques are required. numberanalytics.comnumberanalytics.com
DNMR can measure the rates of chemical exchange processes, providing kinetic data and insight into reaction pathways. numberanalytics.comfu-berlin.de For instance, by monitoring the NMR spectrum as a function of temperature, one could observe the broadening and coalescence of signals corresponding to a reactant and an intermediate, allowing for the calculation of the energy barrier for the transformation. Techniques like 2D Exchange Spectroscopy (EXSY) can directly identify exchanging species, confirming the kinetic relationship between a proposed intermediate and the final product. numberanalytics.com
Table 1: Hypothetical ¹H NMR Data for a Postulated Acyloxonium Intermediate in the Formation of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Proposed Assignment |
|---|---|---|---|
| 8.25 | s | 1H | Furan (B31954) C5-H |
| 7.60 | t | 1H | Furan C4-H |
| 6.80 | s | 1H | Furan C2-H |
| 6.10 | t | 1H | CH-N⁺ |
| 3.40 | d | 2H | CH₂-C=O |
| 2.50 | s | 3H | Acetyl-CH₃ (from trapping agent) |
This table represents a hypothetical set of NMR data for a plausible intermediate for illustrative purposes.
Mass spectrometry (MS) is exceptionally sensitive for detecting minor species in a reaction mixture, making it ideal for identifying charged or easily ionizable intermediates. nih.govresearchgate.net Electrospray Ionization (ESI-MS) is a particularly gentle technique that can transfer ions from the solution phase to the gas phase with minimal fragmentation, allowing for the direct observation of key intermediates. nih.govmdpi.com In a potential synthesis of this compound, ESI-MS could be used to "fish" for transient cationic intermediates, such as a protonated precursor or a stabilized carbocation. mdpi.com
To gain further structural information beyond just the mass-to-charge ratio, tandem mass spectrometry (MS/MS) and ion spectroscopy are employed. rsc.orguni-koeln.de In an MS/MS experiment, a specific intermediate ion is mass-selected and then fragmented; the resulting pattern provides a fingerprint of its structure. nih.gov Infrared ion spectroscopy (IRMPD or cryogenic messenger spectroscopy) takes this a step further by measuring the IR spectrum of the mass-selected ion, which can be compared with theoretical calculations to achieve a definitive structural assignment. uni-koeln.de
Time-resolved Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful methods for monitoring the progress of a reaction by tracking changes in functional groups and electronic systems. numberanalytics.compsu.edu During the formation of this compound, time-resolved IR could monitor the disappearance of reactant bands and the appearance of the characteristic C=O stretch of the amide (Amide I band, ~1650 cm⁻¹) and the N-H bends of the amine and amide groups. psu.eduacs.org
Transient absorption spectroscopy in the UV-Vis region can detect intermediates that have distinct electronic structures. numberanalytics.comnumberanalytics.commagnitudeinstruments.com The furan ring possesses a characteristic UV absorbance. An intermediate where the furan's aromaticity is disrupted, or one that involves a charge-transfer complex, would likely have a unique absorption spectrum that could be detected on nanosecond or even femtosecond timescales. psu.edumagnitudeinstruments.comresearchgate.net
Table 2: Typical Infrared and UV-Vis Absorption Data for Relevant Moieties
| Technique | Moiety | Characteristic Absorption |
|---|---|---|
| Infrared (IR) | Amide (C=O) | ~1650 cm⁻¹ (Amide I) |
| Infrared (IR) | Primary Amine (N-H) | ~3300-3500 cm⁻¹ (stretch), ~1600 cm⁻¹ (bend) |
| Infrared (IR) | Furan Ring | ~1580, 1500, 1400 cm⁻¹ (C=C stretches) |
Frequency comb infrared spectroscopy is a cutting-edge technique that offers an unparalleled combination of broad spectral bandwidth, high resolution, and extremely fast acquisition times (microseconds). whiterose.ac.uktandfonline.commenlosystems.com This makes it exceptionally suited for studying complex reaction kinetics by simultaneously monitoring multiple species. tandfonline.comnsf.gov In a reaction to form this compound, a frequency comb spectrometer could track the concentrations of reactants, products, and multiple intermediates all at once in real-time. whiterose.ac.ukmenlosystems.com This capability provides a highly detailed "movie" of the reaction, reducing ambiguities that can arise from monitoring only one or two species and enabling the validation of complex kinetic models. tandfonline.com
Interception and Structural Elucidation of Putative Intermediates
While spectroscopic methods provide invaluable in-situ data, the definitive proof of an intermediate's existence often comes from its chemical interception, or "trapping." nih.govnih.gov This strategy involves adding a highly reactive "trapping agent" to the reaction mixture, which is designed to react selectively with the proposed intermediate to form a stable, isolable product. nih.gov
For example, if a mechanism for a reaction involving this compound was thought to proceed through a 2-furylcarbene intermediate, a suitable alkene could be added to the reaction. chim.it The subsequent isolation and structural characterization (via NMR, X-ray crystallography, etc.) of a cyclopropane (B1198618) product would provide strong evidence for the presence of that carbene intermediate. chim.it Similarly, studies on furan metabolism have used nucleophiles like glutathione (B108866) or polyamines as trapping agents to intercept reactive dialdehyde (B1249045) intermediates formed from the opening of the furan ring. nih.gov The success of a trapping experiment hinges on the trapping agent reacting much faster with the intermediate than any other species in the mixture. nih.gov
Elucidation of Reaction Mechanisms and Pathways
The formation of this compound can be achieved through various synthetic routes, with the core challenge often being the control of stereochemistry at the C3 position. The reaction mechanisms are intricately dependent on the chosen synthetic strategy, including the nature of the catalyst and the starting materials.
The asymmetric synthesis of chiral β-amino amides, including this compound, relies on the use of chiral catalysts or auxiliaries to induce facial selectivity in the key bond-forming step. Several powerful strategies have been developed for the asymmetric synthesis of β-amino acids and their derivatives. researchgate.net
One prevalent method is the Mannich-type reaction , where a pre-formed enolate or its equivalent adds to an imine. In the context of synthesizing this compound, this would involve the reaction of an appropriate furan-3-yl imine with an amide enolate. The stereochemical outcome is dictated by the chiral catalyst, which can be a chiral phosphoric acid or a metal complex with a chiral ligand. Chiral phosphoric acids, for instance, can act as bifunctional catalysts, activating the imine via protonation and organizing the transition state through hydrogen bonding to direct the nucleophilic attack of the enolate. nih.govnih.gov The use of binaphthyl-based chiral halonium salts has also been reported for the asymmetric Mannich reaction of α-cyanoesters with aldimines, yielding β-amino cyanoesters with contiguous stereocenters. beilstein-journals.org
Another elegant approach is the catalytic enantioconvergent 2-aza-Cope rearrangement . nih.gov This method can involve a dynamic kinetic resolution of α-stereogenic-β-formyl amides, catalyzed by chiral phosphoric acids. nih.govnih.gov The nih.govnih.gov-sigmatropic rearrangement proceeds with high diastereo- and enantiocontrol, and has been successfully applied to substrates bearing heteroaryl groups, including furan-2-yl, which is structurally similar to the furan-3-yl substituent. nih.gov
The stereoselectivity in these reactions is governed by the formation of a well-organized transition state where the chiral catalyst differentiates between the two prochiral faces of the imine or the enolate. The steric and electronic properties of the furan-3-yl group, as well as the amide moiety, play a crucial role in the stability and geometry of this transition state.
Table 1: Comparison of Asymmetric Synthesis Methods for β-Amino Amides
| Method | Catalyst/Auxiliary | General Mechanism | Key Stereocontrol Element |
|---|---|---|---|
| Asymmetric Mannich Reaction | Chiral Phosphoric Acid, Chiral Metal Complexes | Nucleophilic addition of an enolate to an imine. | Formation of a rigid, chiral-catalyst-bound transition state that directs the approach of the nucleophile. |
| Catalytic Enantioconvergent 2-Aza-Cope Rearrangement | Chiral Phosphoric Acid | nih.govnih.gov-Sigmatropic rearrangement of an α-stereogenic-β-formyl amide. | Dynamic kinetic resolution where the catalyst selectively promotes the rearrangement of one enantiomer of the substrate. |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complexes | Hydrogenation of a β-enamido amide. | Coordination of the substrate to the chiral metal center, leading to facial-selective hydrogen delivery. |
The furan-3-yl substituent is not merely a passive spectator in the reactions involving this compound. Its electronic and steric properties significantly influence the reactivity and selectivity of the molecule.
From an electronic standpoint, the furan ring is an electron-rich heteroaromatic system. The oxygen atom can participate in resonance, donating electron density to the ring. This can influence the reactivity of adjacent functional groups. For instance, in the context of electrophilic aromatic substitution, the furan ring is highly activated. Conversely, the ring can also be susceptible to oxidation. nih.gov The position of the substituent on the furan ring is critical; a furan-3-yl group will have different electronic effects compared to a furan-2-yl group due to the different patterns of electron distribution.
In asymmetric catalysis, the heteroaryl substituent can play a key role in the interaction with the catalyst. The Lewis basic oxygen atom of the furan ring could potentially coordinate to a metal center or participate in hydrogen bonding with a chiral catalyst, thereby influencing the geometry of the transition state and the resulting stereoselectivity. nih.govacs.org Computational studies on the aza-Piancatelli reaction, which involves the opening of a furan ring by an amine, have highlighted the importance of the furan ring's electronic structure in the reaction mechanism. acs.org
The steric bulk of the furan-3-yl group also affects the approach of reagents and the conformational preferences of the molecule, which can be a determining factor in stereoselective reactions.
The synthesis of this compound via catalytic methods involves a series of steps that constitute the catalytic cycle. While a specific cycle for this exact compound is not detailed in the literature, plausible mechanisms can be inferred from related transformations.
For a rhodium(III)-catalyzed three-component carboamination of an alkene (which could be a precursor to the propanamide backbone), a proposed catalytic cycle begins with the transmetalation of the Rh(III) catalyst with an arylboronic acid (e.g., a furan-3-ylboronic acid). dicp.ac.cn This is followed by the migratory insertion of the alkene into the Rh(III)-aryl bond. Subsequent reaction with a nitrogen source, such as a dioxazolone, leads to the formation of a Rh-nitrene intermediate, which then undergoes reductive elimination to form the C-N bond and deliver the carboaminated product. The Rh(III) catalyst is regenerated in the process. dicp.ac.cn
In a copper-catalyzed synthesis , which is common for forming C-N bonds, the cycle typically involves Cu(I) and Cu(III) intermediates. organic-chemistry.org For instance, in the coupling of a thiol with a vinyl iodide, the proposed mechanism involves the coordination of the thiol and the vinyl iodide to the Cu(I) catalyst, followed by oxidative addition to form a Cu(III) intermediate. Reductive elimination then furnishes the product and regenerates the Cu(I) catalyst. organic-chemistry.org A similar cycle could be envisioned for the amination step in the synthesis of this compound.
Catalyst regeneration is a crucial part of the cycle. In many cases, a base is required to neutralize any acid that is formed and to regenerate the active form of the catalyst. The choice of solvent and additives can also be critical for the efficiency of the catalytic cycle.
β-Amino amides, particularly those with an aryl or heteroaryl substituent at the β-position, are versatile precursors for the synthesis of various heterocyclic systems through intramolecular reactions. researchgate.net
Intramolecular cyclization can occur through the nucleophilic attack of the amide nitrogen or oxygen onto an electrophilic center, or via the attack of a nucleophilic carbon in the furan ring onto an electrophilic site in the side chain. For example, N-aryl amides can undergo intramolecular cyclization to form oxindoles. rsc.org In a related transformation, the oxidative rearrangement of furan-2-carboximidamides proceeds through a carbodiimide (B86325) intermediate that can lead to the formation of fused pyrimidine (B1678525) derivatives via intramolecular cyclization. rsc.org
Rearrangement reactions are also a possibility. The furan ring itself can undergo rearrangements under certain conditions. For instance, the Piancatelli rearrangement involves the conversion of a 2-furylcarbinol into a 4-hydroxycyclopent-2-enone. The aza-Piancatelli reaction is an analogous transformation involving an amine nucleophile. acs.org While these specific rearrangements may not be directly applicable to this compound, they highlight the potential for the furan moiety to participate in complex chemical transformations.
The specific pathways for intramolecular cyclization and rearrangement of this compound would depend on the reaction conditions (e.g., presence of acid, base, or a transition metal catalyst) and the nature of any other functional groups present in the molecule.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| furan-2-yl |
| furan-3-ylboronic acid |
| 2-furylcarbinol |
| 4-hydroxycyclopent-2-enone |
Computational and Theoretical Insights into 3 Amino 3 Furan 3 Yl Propanamide
Conformational Landscape and Energetics
The flexibility of 3-Amino-3-(furan-3-yl)propanamide, owing to several rotatable single bonds, gives rise to a complex potential energy surface with numerous possible conformations. The interplay of steric and electronic effects, along with the formation of intramolecular hydrogen bonds, dictates the relative stability of these conformers.
Analysis of Rotational Barriers and Stable Conformations
The rotation around the single bonds in this compound, specifically the C-C and C-N bonds of the propanamide backbone and the bond connecting the furan (B31954) ring to the chiral center, is associated with specific energy barriers. The identification of the most stable, low-energy conformations is critical for understanding the molecule's predominant shapes.
Theoretical studies on analogous β-amino acids and amides suggest that the conformational preferences are a delicate balance of minimizing steric hindrance and maximizing favorable non-covalent interactions. For this compound, staggered conformations along the Cα-Cβ bond are expected to be energetically favored over eclipsed conformations. The relative orientation of the furan ring, the amino group, and the propanamide moiety will define the global energy minima. While specific experimental data for this compound is scarce, computational methods can predict these rotational barriers. For instance, studies on similar organic molecules show that rotational barriers can range from a few to several kcal/mol, depending on the size and nature of the rotating groups. nih.govpsu.edu
Table 1: Illustrative Rotational Barriers for Key Dihedral Angles in a Model β-Amino Amide
| Dihedral Angle | Description | Estimated Rotational Barrier (kcal/mol) |
| N-Cα-Cβ-C(O) | Rotation of the carboxamide group | 3 - 7 |
| H₂N-Cα-C(furan)-C | Rotation of the furan ring | 2 - 5 |
| C(furan)-Cα-N-H | Rotation of the amino group | 1 - 3 |
Note: The values in this table are illustrative and based on computational studies of similar flexible organic molecules. Specific values for this compound would require dedicated computational analysis.
Quantification of Intramolecular Interactions and Hydrogen Bonding
Intramolecular hydrogen bonds can significantly stabilize certain conformations. In this compound, a hydrogen bond can potentially form between the amino group (donor) and the carbonyl oxygen of the amide group (acceptor), leading to a pseudo-cyclic structure. The strength of such an interaction depends on the geometry of the resulting ring and the electronic properties of the donor and acceptor groups.
Computational studies on β-alanine derivatives have shown that intramolecular hydrogen bonding plays a crucial role in determining their preferred conformations. acs.org The presence of a furan ring, an aromatic heterocycle, can influence the electronic distribution within the molecule, thereby modulating the strength of these hydrogen bonds. Quantum chemical calculations can quantify the energy of these interactions, typically in the range of 1-5 kcal/mol for weak to moderate hydrogen bonds. mdpi.comnih.gov
Solvent Effects on Conformational Preferences
The surrounding solvent environment can have a profound impact on the conformational equilibrium of a molecule. Polar solvents, for instance, can stabilize conformations with larger dipole moments and can also compete for hydrogen bonding sites, potentially disrupting intramolecular hydrogen bonds. researchgate.netscispace.comnih.goved.ac.uk
For this compound, in a non-polar solvent, conformations stabilized by intramolecular hydrogen bonds are likely to be more prevalent. In contrast, in a polar protic solvent like water, the solvent molecules can form hydrogen bonds with both the amino and amide groups, which may favor more extended, open conformations. scirp.org Computational models that simulate solvent effects, such as the Polarizable Continuum Model (PCM), are essential for predicting these shifts in conformational preferences. scirp.org
Molecular Dynamics Simulations
To explore the dynamic behavior and conformational flexibility of this compound over time, molecular dynamics (MD) simulations are a powerful tool. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their movements and allowing for the exploration of the conformational space at a given temperature.
MD simulations can reveal the transitions between different stable conformations and the timescales on which these transitions occur. nih.govnih.gov By analyzing the simulation trajectory, one can identify the most populated conformational states and gain insights into the molecule's flexibility, which is crucial for understanding its interactions with other molecules, such as biological receptors. mdpi.com For a molecule like this compound, MD simulations could elucidate how the furan ring and the propanamide side chain move relative to each other.
Quantum Chemical Calculations (DFT, HF)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to obtaining accurate geometric and energetic information about molecules. numberanalytics.comunifap.brscirp.org
Geometry Optimization and Relative Energy Determination
Geometry optimization is a computational process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, this process is performed for various starting geometries to locate all the stable conformers.
DFT methods, such as B3LYP, combined with a suitable basis set like 6-31G**, are widely used for the geometry optimization of organic molecules, as they provide a good balance between accuracy and computational cost. researchgate.netresearchgate.netinpressco.comreddit.com Once the geometries of the different conformers are optimized, their relative energies can be calculated to determine their populations at a given temperature according to the Boltzmann distribution. Hartree-Fock (HF) calculations, while generally less accurate than DFT for electron correlation effects, can also provide valuable insights into molecular geometry and energetics. sdsu.edu
Table 2: Illustrative Relative Energies of Hypothetical Conformers of this compound Calculated at the B3LYP/6-31G Level of Theory**
| Conformer | Description | Relative Energy (kcal/mol) |
| Conf_1 | Extended, no intramolecular H-bond | 1.5 |
| Conf_2 | Folded, with N-H···O=C H-bond | 0.0 (Global Minimum) |
| Conf_3 | Furan ring rotated | 2.1 |
| Conf_4 | Amide group rotated | 3.5 |
Note: This table is for illustrative purposes only. The relative energies are hypothetical and intended to demonstrate the output of such a computational study. The identification and relative energies of the actual conformers of this compound would require specific calculations.
Transition State Characterization for Reaction Pathways
The study of chemical reaction mechanisms and kinetics relies heavily on the characterization of transition states, which represent the highest energy point along a reaction coordinate. fiveable.me Locating and analyzing these transient structures provides critical information on activation energies and reaction pathways. acs.orgkit.edu While specific experimental or computational studies detailing the transition states for reaction pathways involving this compound are not extensively available in public literature, the methodologies for such characterization are well-established in computational chemistry.
Computational approaches, particularly those based on quantum chemistry, are essential for elucidating transition state structures, which are often too fleeting to be observed experimentally. technologynetworks.com Methods for locating transition states can be broadly categorized into local methods, which refine a structure near the saddle point, and global methods, which map the entire pathway between reactants and products. kit.edu
The general computational workflow for characterizing a transition state is as follows:
Initial Guess: A reasonable starting geometry for the transition state is required. This is often achieved by performing a constrained optimization, such as a relaxed coordinate scan along the bond being formed or broken. github.io
Optimization: Specialized algorithms, such as the synchronous transit-guided quasi-Newton (QST2/QST3) or the nudged elastic band (NEB) method, are employed to locate the first-order saddle point on the potential energy surface. fiveable.meresearchgate.neteuropa.eu These algorithms iteratively refine the molecular geometry to find a point where the energy is a maximum along one direction (the reaction coordinate) and a minimum in all other directions. github.io
Frequency Analysis: Once a stationary point is located, a vibrational frequency calculation is performed. A true transition state is confirmed by the presence of one, and only one, imaginary frequency. fiveable.meacs.org This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from the reactant state, through the transition state, to the product state. fiveable.me
Intrinsic Reaction Coordinate (IRC) Analysis: To verify that the identified transition state correctly connects the desired reactants and products, an IRC calculation is performed. This analysis traces the minimum energy path downhill from the transition state, confirming its connection to the appropriate energy minima on the potential energy surface. fiveable.meacs.org
Recent advancements in machine learning show promise in accelerating the process of finding transition states. technologynetworks.comarxiv.org These models can predict transition state structures much faster than traditional quantum chemistry methods, potentially enabling the high-throughput screening of reaction pathways for compounds like this compound. technologynetworks.comchemrxiv.org
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate a variety of electronic and quantum chemical properties that serve as reactivity descriptors. nih.govdigitaloceanspaces.comunram.ac.id These descriptors, rooted in Conceptual DFT, provide a framework for understanding and predicting chemical behavior. acs.orgresearchgate.netresearchgate.net
For the related isomer, 3-Amino-3-(furan-2-yl)propanamide, some basic computed properties are publicly available and provide a starting point for understanding this class of molecules.
Frontier Molecular Orbitals (FMOs) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.netresearchgate.net For furan-containing compounds, substitutions on the ring can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. researchgate.net
Ionization Potential (I) and Electron Affinity (A): Approximated as I ≈ -EHOMO and A ≈ -ELUMO.
Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.net
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). researchgate.net
Local Reactivity Descriptors While global descriptors describe the molecule as a whole, local descriptors predict the most reactive sites within the molecule.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
Fukui Functions (f(r)): These functions indicate the change in electron density at a specific point when the total number of electrons in the system changes. The condensed Fukui function for an atom k helps identify sites for nucleophilic attack (fk+), electrophilic attack (fk-), and radical attack (fk0). mdpi.com Studies on furan derivatives have shown that local reactivity indices like the Fukui function can successfully predict the regioselectivity of chemical reactions. mdpi.comconicet.gov.ar
Predictive Modeling and Structure-Reactivity Relationships
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies, is a powerful computational strategy in chemical research. woarjournals.org These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. bohrium.com
For classes of compounds similar to this compound, such as propanamide and acetamide (B32628) derivatives, QSAR models have been successfully developed to predict their anticonvulsant activity. woarjournals.orgresearchgate.net These studies demonstrate how computational descriptors can be used to explain and predict biological outcomes.
The general process for building a QSAR/QSRR model involves:
Dataset Assembly: A series of compounds with known activities or reactivities is collected.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated using computational methods. These descriptors can be electronic, steric, topological, or thermodynamic in nature. woarjournals.orgbohrium.com
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or machine learning algorithms, are used to build a model that links the descriptors to the observed activity. digitaloceanspaces.comunram.ac.idwoarjournals.org
Validation: The model's predictive power is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds. woarjournals.org
The types of descriptors that are often found to be significant in models for related amide structures are varied and highlight the multifaceted nature of structure-activity relationships.
By developing such models for a series of furan-propanamide derivatives, one could predict the reactivity or potential biological activity of this compound. Furthermore, the insights gained from the model, such as the relative importance of steric versus electronic effects, can guide the rational design of new derivatives with enhanced or optimized properties. ijabbr.comiiarjournals.orgnih.gov The contour maps generated by 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can visualize regions where modifications to the molecular structure are likely to increase or decrease activity, providing a roadmap for synthetic chemists. bohrium.com
Table of Mentioned Compounds
Advanced Spectroscopic and Structural Characterization of 3 Amino 3 Furan 3 Yl Propanamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 3-Amino-3-(furan-3-yl)propanamide in solution. It provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.
The stereochemistry of this compound can be determined using various NMR techniques. For diastereomers, the distinct chemical environments of the protons and carbons often result in separate signals in the NMR spectrum, allowing for their differentiation and quantification to determine the diastereomeric excess. In cases where the signals overlap, chiral derivatizing agents can be employed to create diastereomeric derivatives with more resolved NMR spectra.
Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, are particularly powerful for stereochemical assignment. By measuring the through-space interactions between protons, it is possible to deduce their relative spatial proximity and, consequently, the relative configuration of the stereocenters. For instance, the observation of a NOE between specific protons on the furan (B31954) ring and the chiral center would provide strong evidence for a particular stereoisomer.
Table 1: Representative ¹H NMR Data for Diastereomers of a β-Amino Amide
| Proton | Diastereomer A (ppm) | Diastereomer B (ppm) |
|---|---|---|
| Hα | 2.5-2.7 | 2.6-2.8 |
| Hβ | 4.0-4.2 | 4.1-4.3 |
| Amide NH₂ | 7.0-7.2, 7.3-7.5 | 7.1-7.3, 7.4-7.6 |
| Furan H | 6.3-7.5 | 6.4-7.6 |
Note: This table is illustrative and shows expected differences in chemical shifts between diastereomers.
The conformational preferences of this compound in solution are influenced by various factors, including intramolecular hydrogen bonding and steric interactions. NMR spectroscopy, particularly the analysis of coupling constants (J-values) and NOE data, provides insights into the molecule's dynamic behavior and preferred conformations. nih.gov
Theoretical calculations, such as Density Functional Theory (DFT), can be used in conjunction with experimental NMR data to model the potential energy surface of the molecule and identify the most stable conformers. scirp.org The study of related β-amino acids has shown that they can adopt specific folded or extended conformations, which can be crucial for their biological activity. nih.govrsc.org
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity
Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for determining the enantiomeric purity of chiral molecules like this compound. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Enantiomers will produce mirror-image CD spectra, and the magnitude of the CD signal is directly proportional to the concentration and enantiomeric excess (ee) of the sample. nih.gov
By comparing the CD spectrum of a sample to that of a pure enantiomeric standard, the enantiomeric purity can be accurately determined. nih.gov The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the chiral center. rug.nl Gas-phase CD studies on amino acids have highlighted the intrinsic chiroptical properties of these molecules, free from solvent effects. nih.govresearchgate.net
Table 2: Illustrative Circular Dichroism Data for Enantiomers
| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |
|---|---|---|
| (R)-enantiomer | 220 | +5000 |
| (S)-enantiomer | 220 | -5000 |
Note: This table provides a hypothetical example of CD data for a pair of enantiomers.
X-ray Crystallography for Solid-State Molecular Geometry
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of this compound, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles. This technique unambiguously establishes the absolute configuration of the chiral centers and reveals the molecule's packing in the crystal lattice.
Advanced Mass Spectrometry for Isomer Differentiation and Purity Assessment
Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight, determining the elemental composition, and assessing the purity of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula.
Distinguishing between isomers, such as structural isomers or diastereomers, can be challenging with basic MS. researchgate.netnih.gov However, tandem mass spectrometry (MS/MS) techniques, where ions are fragmented and their fragments analyzed, can often differentiate between isomers based on their unique fragmentation patterns. acs.org Coupling liquid chromatography (LC) with mass spectrometry (LC-MS) allows for the separation of isomers prior to their detection, providing an additional layer of specificity for purity assessment. creative-proteomics.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
Academic Research Applications and Future Potential of 3 Amino 3 Furan 3 Yl Propanamide
Role as a Chiral Building Block in Diverse Synthetic Endeavors
Chiral building blocks are fundamental in modern organic synthesis, particularly for the construction of enantiomerically pure pharmaceuticals and other complex molecular architectures. nih.govresearchgate.net The structure of 3-Amino-3-(furan-3-yl)propanamide, containing a stereocenter at the C3 position, makes it a valuable potential precursor for stereoselective synthesis.
The furan (B31954) ring is a core component of numerous natural products that exhibit a wide array of biological activities, including antibacterial and anti-inflammatory properties. nih.govresearchgate.net Compounds containing a furan moiety are integral to various pharmaceuticals like Ranitidine and have been used in the development of antiviral drugs. mdpi.com The synthesis of derivatives of 3-aryl-3-(furan-2-yl)propanoic acid has been explored for their antimicrobial activity, highlighting the therapeutic potential of this class of compounds. mdpi.com
Given this precedent, this compound could serve as a key intermediate in the synthesis of novel analogues of furan-containing natural products. Its β-amino acid structure could be incorporated into synthetic pathways to modify the pharmacokinetic properties of a target molecule or to explore new structure-activity relationships. The strategic placement of the amino and amide functionalities allows for a variety of chemical transformations, making it a versatile synthon.
Table 1: Examples of Furan-Containing Natural Products and Pharmaceuticals
| Compound | Class | Noted Biological Activity/Use |
|---|---|---|
| Ranitidine | Histamine H2 antagonist | Treatment of gastric ulcers mdpi.com |
| Furosemide | Loop diuretic | Treatment of edema and high blood pressure nih.gov |
| Remdesivir | Antiviral | Treatment of viral infections mdpi.com |
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved stability towards enzymatic degradation. nih.gov β-amino acids are particularly valuable in the construction of peptidomimetics and foldamers—oligomers that adopt well-defined secondary structures. nih.govunipd.it The incorporation of β-amino acids into peptide chains can induce specific folding patterns, such as helices and sheets, which are crucial for biological activity. unipd.it
The unique steric and electronic properties of the furan ring in this compound could be exploited to control the conformational preferences of oligomers. The aromatic nature of the furan can engage in π-stacking interactions, further stabilizing the desired secondary structures. unipd.it This makes the compound a promising candidate for the design of novel foldamers with potential applications in areas such as drug delivery, catalysis, and materials science. Research into peptides containing fluoro-aryl substituted β-amino acids has demonstrated the formation of stable antiparallel β-sheet structures, suggesting that the aryl group of the furan in this compound could similarly influence peptide conformation. unipd.it
Contributions to Methodological Advancements in Asymmetric Catalysis
The development of new catalysts and catalytic methods is a cornerstone of modern chemical research. Chiral amines and amides are frequently employed as ligands in asymmetric catalysis to control the stereochemical outcome of a reaction. rsc.orgnih.gov The synthesis of chiral γ-amino alcohols, for instance, has been achieved with high levels of asymmetric induction using copper catalysis. nih.gov
This compound and its derivatives could potentially serve as novel ligands in a variety of metal-catalyzed asymmetric transformations. The nitrogen and oxygen atoms of the amino and amide groups, along with the oxygen of the furan ring, can act as coordination sites for metal centers. The chirality of the molecule could then be transferred to the products of the catalytic reaction. Furthermore, the furan ring can be readily modified, allowing for the fine-tuning of the ligand's electronic and steric properties to optimize catalytic activity and enantioselectivity.
Inspiration for Novel Synthetic Transformations and Reaction Design
The unique combination of functional groups in this compound—a primary amine, an amide, and a furan ring—offers opportunities for the development of novel synthetic methodologies. The furan ring itself is known to participate in a variety of chemical transformations, including Diels-Alder reactions and oxidative dearomatization. nih.gov
For example, the oxidative dearomatization of related furan-containing compounds has been shown to lead to the formation of highly functionalized cyclic structures. nih.gov The presence of the amino and amide groups in this compound could influence the outcome of such reactions, potentially leading to the discovery of new synthetic routes to complex heterocyclic scaffolds. The development of new synthetic methods starting from biomass-derived furans is an active area of research with implications for sustainable chemistry. mdpi.com
Table 2: Potential Synthetic Transformations Involving this compound
| Reaction Type | Potential Outcome |
|---|---|
| N-Acylation/Alkylation | Formation of diverse amide and amine derivatives for library synthesis. |
| Metal-Ligand Complexation | Development of new chiral catalysts for asymmetric synthesis. |
| Furan Ring Opening/Rearrangement | Access to novel acyclic and heterocyclic structures. |
Conclusion and Outlook for 3 Amino 3 Furan 3 Yl Propanamide Research
Summary of Key Academic Discoveries and Methodological Innovations
Direct academic research solely focused on 3-Amino-3-(furan-3-yl)propanamide is limited. However, its structural motifs are subjects of extensive study, and key discoveries in these areas provide a foundational understanding. The synthesis of β-amino amides, for instance, has seen significant innovation. Methodologies such as the three-component Passerini reaction of acyl cyanides, carboxylic acids, and isonitriles offer a convergent pathway to functionalized diamides, which are precursors to β-amino amides. acs.org Another practical approach involves the chemoselective reduction of a nitrile group in the presence of an amide, a key step in forming the β-amino amide structure. rsc.org
The furan (B31954) moiety, particularly with substitution at the 3-position, has also been a focal point of synthetic innovation. The inherent reactivity of the furan ring, especially its propensity for electrophilic substitution at the C-2 or C-5 positions, makes the synthesis of 3-substituted furans a notable challenge. rsc.orgacs.org Researchers have developed various strategies to overcome this, including the hydroformylation of substituted propargylic alcohols and the oxidation of butene-1,4-diols. researchgate.nettandfonline.com These methodological advancements in creating both the β-amino amide and the 3-substituted furan components are crucial for any synthetic approach to this compound.
The furan ring itself is a well-established pharmacophore found in numerous bioactive molecules and approved drugs, contributing to their pharmacological properties. numberanalytics.comijabbr.com This established biological relevance of the furan scaffold provides a strong impetus for the synthesis and investigation of novel furan-containing compounds like this compound.
Identification of Remaining Challenges in Synthesis and Mechanistic Understanding
The primary challenge in the study of this compound lies in its synthesis. The assembly of this molecule requires the strategic combination of two distinct and synthetically challenging fragments.
Challenges in Synthesis:
Regioselectivity of Furan Substitution: As previously mentioned, achieving substitution specifically at the 3-position of the furan ring is a significant hurdle due to the ring's electronic properties favoring reactions at other positions. rsc.orgacs.org
Compatibility of Functional Groups: The synthesis of the β-amino amide portion often involves reactive intermediates and conditions that could be incompatible with the sensitive furan ring. The furan ring can be unstable under certain acidic or oxidative conditions. mdpi.com
Stereocontrol: For chiral applications, the stereoselective synthesis of the β-amino group presents an additional layer of complexity. While various methods for asymmetric synthesis of β-amino acids exist, their application to a furan-substituted substrate would require specific optimization. hilarispublisher.com
Challenges in Mechanistic Understanding:
Reaction Pathway Interplay: A comprehensive mechanistic understanding of how the synthetic steps for the furan and β-amino amide portions influence each other is lacking. The electronic effects of the furan-3-yl group on the reactivity of the propanamide backbone, and vice versa, are not well-documented.
Tautomeric Equilibria: Compounds containing cyano groups, which can be precursors to the amide, can exhibit tautomerism, potentially leading to racemic mixtures and complicating stereoselective synthesis. researchgate.net While the final product is an amide, understanding the behavior of its synthetic precursors is crucial.
Promising Directions for Future Research
The challenges associated with this compound also highlight exciting opportunities for future research.
Development of More Efficient and Selective Synthetic Routes
Future synthetic efforts should focus on developing novel, efficient, and highly selective methods for the construction of this compound. This could involve:
Novel Catalytic Systems: Exploring new transition metal catalysts or organocatalysts could provide milder and more selective pathways for both the 3-functionalization of furan and the formation of the β-amino amide bond. mdpi.combohrium.com
Flow Chemistry: The use of flow chemistry could offer better control over reaction parameters, potentially improving yields and selectivity, especially for reactions involving unstable intermediates.
Deeper Mechanistic Insights through Combined Experimental and Theoretical Studies
A thorough investigation into the reaction mechanisms is essential for optimizing synthetic routes. This can be achieved through:
Kinetic Studies: Performing kinetic experiments to understand the rate-determining steps and the influence of various reaction parameters.
In-situ Spectroscopy: Utilizing techniques like in-situ NMR or IR spectroscopy to identify and characterize reaction intermediates.
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, transition states, and predict reactivity, providing a molecular-level understanding of the synthesis. mdpi.comresearchgate.net
Exploration of New Catalytic Systems and Green Chemistry Applications
Future research should prioritize the development of sustainable synthetic methods. This includes:
Biocatalysis: Investigating the use of enzymes for the stereoselective synthesis of the β-amino group, which can offer high enantioselectivity under mild, environmentally friendly conditions. researchgate.net
Renewable Feedstocks: Given that furan derivatives can be derived from biomass, exploring synthetic routes that utilize renewable starting materials would align with the principles of green chemistry. mdpi.com
Atom Economy: Designing synthetic strategies with high atom economy, such as addition reactions, to minimize the generation of byproducts.
Advanced Computational Design of Functional Derivatives
Computational chemistry can play a pivotal role in exploring the potential of this compound and its derivatives.
Structure-Activity Relationship (SAR) Studies: Using computational docking and molecular dynamics simulations to predict the binding of this compound derivatives to various biological targets, guiding the design of new bioactive molecules.
In Silico Screening: Virtually screening libraries of functionalized derivatives to identify candidates with desirable electronic, steric, and pharmacokinetic properties for applications in materials science or medicine.
Predicting Physicochemical Properties: Calculating properties such as solubility, stability, and membrane permeability to aid in the development of functional materials or drug candidates.
Q & A
Q. What are the established synthetic routes for 3-Amino-3-(furan-3-yl)propanamide, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Coupling reactions : Amide bond formation between a furan-containing carboxylic acid derivative and an amine group under activating agents like HATU or EDC .
- Cyclization : Formation of the furan ring via acid-catalyzed cyclization of diols or keto-acid precursors .
- Purification : Column chromatography or HPLC is critical to isolate the compound from byproducts . Yield optimization requires precise control of temperature, solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm molecular structure and stereochemistry (e.g., δ 3.83 ppm for methylene groups adjacent to the amide) .
- UPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+H] at m/z 209.2) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state studies .
Q. What are the recommended storage and handling protocols for this compound?
- Storage : Under inert atmosphere (argon or nitrogen) at 2–8°C, protected from light to prevent oxidation of the furan ring .
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation (GHS H335) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Assay standardization : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments under identical conditions (pH, temperature) to minimize variability .
- SAR studies : Compare analogs (e.g., substituting the furan with thiophene or modifying the amide side chain) to identify structural determinants of activity .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like lysine-specific demethylases .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
- Co-solvent systems : Use DMSO-PBS mixtures (≤10% DMSO) for aqueous solubility without precipitation .
- Nanoparticle encapsulation : Lipid-based carriers improve circulation time and target specificity .
Q. How does the furan ring influence the compound’s reactivity and interactions with biological targets?
- Electronic effects : The furan’s electron-rich aromatic system facilitates π-π stacking with aromatic residues in enzyme active sites .
- Metabolic stability : The ring’s susceptibility to oxidative degradation (e.g., cytochrome P450) can be mitigated by fluorination at the 5-position .
- Hydrogen bonding : Oxygen atoms in the furan participate in H-bonding with Asp/Glu residues, critical for target engagement .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use chiral stationary phases (e.g., amylose-based columns) during HPLC purification .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions to favor the desired (R)- or (S)-enantiomer .
- Quality control : Regular chiral HPLC checks ensure >99% enantiomeric excess during scale-up .
Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation using LC-MS/MS .
- CYP inhibition assays : Identify metabolic pathways that deactivate the compound in vivo .
- Dose optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
